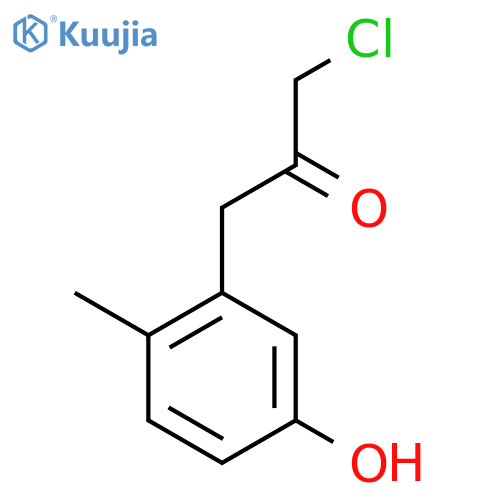Cas no 1806503-79-6 (3-(3-Chloro-2-oxopropyl)-4-methylphenol)

1806503-79-6 structure
商品名:3-(3-Chloro-2-oxopropyl)-4-methylphenol
CAS番号:1806503-79-6
MF:C10H11ClO2
メガワット:198.646142244339
CID:5002015
3-(3-Chloro-2-oxopropyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloro-2-oxopropyl)-4-methylphenol
-
- インチ: 1S/C10H11ClO2/c1-7-2-3-9(12)4-8(7)5-10(13)6-11/h2-4,12H,5-6H2,1H3
- InChIKey: SPXGVCGISATNPA-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=C(C=CC=1C)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(3-Chloro-2-oxopropyl)-4-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013681-250mg |
3-(3-Chloro-2-oxopropyl)-4-methylphenol |
1806503-79-6 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
| Alichem | A010013681-500mg |
3-(3-Chloro-2-oxopropyl)-4-methylphenol |
1806503-79-6 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A010013681-1g |
3-(3-Chloro-2-oxopropyl)-4-methylphenol |
1806503-79-6 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
3-(3-Chloro-2-oxopropyl)-4-methylphenol 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
1806503-79-6 (3-(3-Chloro-2-oxopropyl)-4-methylphenol) 関連製品
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量